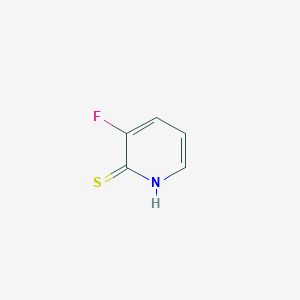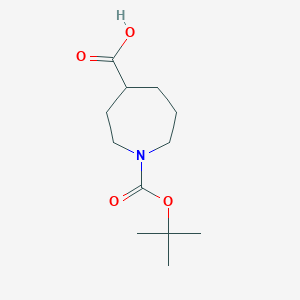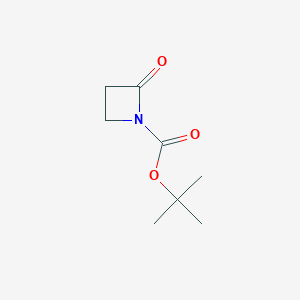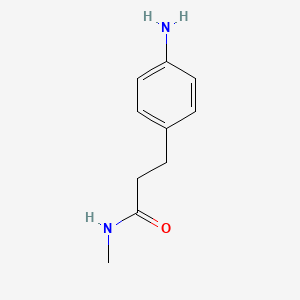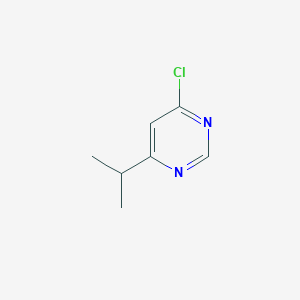
4-Chloro-6-isopropylpyrimidine
描述
4-Chloro-6-isopropylpyrimidine is a heterocyclic organic compound with the chemical formula C7H9ClN2. It is a pale yellow to white solid that exhibits interesting chemical and biological properties. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
作用机制
Target of Action
4-Chloro-6-isopropylpyrimidine is a heterocyclic organic compound It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrimidine derivatives can exhibit a wide range of biological activities, depending on their specific structural features . The chlorine and isopropyl groups in this compound may influence its interaction with its targets .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and lipophilicity, can influence its pharmacokinetic profile .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature and atmospheric conditions . Additionally, the compound’s efficacy can be influenced by factors such as pH and the presence of other substances in the environment .
生化分析
Biochemical Properties
4-Chloro-6-isopropylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleotide excision repair (NER) enzymes, which are crucial for repairing UV-induced DNA damage . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby influencing their activity. Additionally, this compound may act as a substrate or inhibitor in certain biochemical pathways, affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the cell cycle, potentially causing cell cycle arrest or apoptosis . These effects are mediated through its impact on key signaling molecules and transcription factors, which regulate gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, such as inert atmosphere and low temperatures . Over time, however, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by acting as a substrate or inhibitor in key reactions . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis. Understanding the specific metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.
准备方法
The synthesis of 4-Chloro-6-isopropylpyrimidine can be achieved through various methods. One common synthetic route involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as thionyl chloride. The reaction typically takes place in a solvent like dichloroethane, with the mixture being heated to reflux . Another method involves the use of ammonium hydroxide and heating the mixture in a sealed tube . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity.
化学反应分析
4-Chloro-6-isopropylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted pyrimidines.
Oxidation and Reduction:
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride for chlorination, ammonium hydroxide for substitution, and various boron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-6-isopropylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Due to its structural similarity to biologically active pyrimidines, it is studied for potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
相似化合物的比较
4-Chloro-6-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloropyrimidine: This compound has two chlorine atoms and is used in similar synthetic applications.
6-Isopropylpyrimidin-4-amine: This is a product of the substitution reaction of this compound with ammonium hydroxide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
IUPAC Name |
4-chloro-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMSRIKRXUOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624521 | |
| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954222-10-7 | |
| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
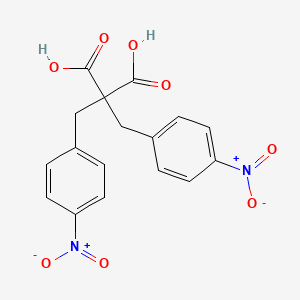


![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
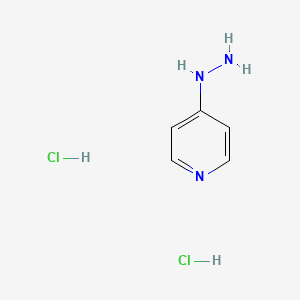
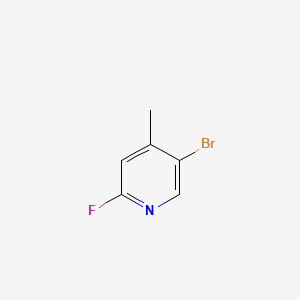
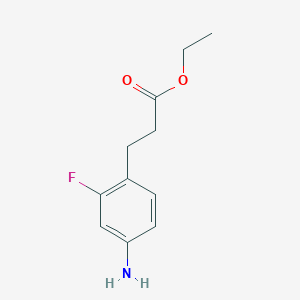

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)
